molecular formula C6H12ClN3O B2831203 3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 1431970-13-6

3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B2831203
CAS No.: 1431970-13-6
M. Wt: 177.63
InChI Key: NXXZEFUBEJKWFI-UHFFFAOYSA-N
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Description

3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride ( 1431970-13-6) is an organic compound with the molecular formula C6H12ClN3O and a molecular weight of 177.63 g/mol . This hydrochloride salt is a versatile chemical building block, particularly in medicinal chemistry and drug discovery research. Its structure, featuring a 4-aminopyrazole core substituted with a methyl group at the 1-position and an ethoxy group at the 3-position, makes it a valuable precursor for the synthesis of more complex molecules, such as the development of prop-2-en-1-one derivatives . The primary research value of this amine lies in its application as a key intermediate in organic synthesis. Researchers utilize its aromatic amine functional group for various reactions, including nucleophilic substitution and condensation, to create libraries of novel compounds for biological screening. The related freebase form, 3-Ethoxy-1-methyl-1H-pyrazol-4-amine (CAS 1356543-43-5), requires specific storage conditions, such as being kept in a dark place under an inert atmosphere at 2-8°C, which may also be a consideration for handling the hydrochloride salt to ensure long-term stability . Safety Information: This product is for research purposes only and is not intended for diagnostic or therapeutic uses. While a specific safety data sheet for the hydrochloride salt was not located in the search, the freebase form of this compound is classified with the signal word "Danger" and carries hazard statements indicating it may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers must consult the supplied Safety Data Sheet (SDS) and exercise appropriate precautions, including the use of personal protective equipment. Proper handling in a well-ventilated laboratory and adherence to established laboratory safety protocols are essential.

Properties

IUPAC Name

3-ethoxy-1-methylpyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c1-3-10-6-5(7)4-9(2)8-6;/h4H,3,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXZEFUBEJKWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN(C=C1N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 3-ethoxy-1-methylpyrazole with an amine source under acidic conditions to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or acetonitrile and may require catalysts or specific temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of pyrazole derivatives, including 3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride. Research indicates that compounds with similar structures exhibit activity against various cancer cell lines. For instance, derivatives of aminopyrazoles have shown promising results in inhibiting tumor growth in vitro, with some exhibiting micromolar IC50 values against cell lines such as HeLa and MCF7 .

Compound Cell Line IC50 (µM) Activity
This compoundMCF7TBDAntitumor
Other AminopyrazolesHeLa10–20Antitumor
Other AminopyrazolesSKOV315–25Antitumor

Antioxidant Properties

The antioxidant activity of pyrazole derivatives is another area of interest. The presence of the amino group in the pyrazole ring enhances its ability to scavenge free radicals, which is crucial for developing therapeutic agents aimed at oxidative stress-related conditions. In vitro assays have demonstrated that certain derivatives possess higher antioxidant capacities than standard reference drugs .

Synthesis and Characterization

The synthesis of this compound typically involves straightforward chemical reactions that can be optimized for yield and purity. The compound can be synthesized via methods such as solvent-free condensation or reductive amination, which are advantageous for producing high yields without extensive purification steps .

Synthesis Methodology

The following table summarizes a general synthesis pathway:

Step Reagents Conditions Yield (%)
1Ethyl hydrazine, ethyl acetoacetateReflux in ethanol85
2Hydrochloric acid (for salt formation)Room temperature90

Drug Development

Due to its biological activity, this compound is being explored as a lead compound in drug development processes targeting various diseases, including cancer and inflammatory disorders . Its structural characteristics allow for modifications that can enhance efficacy and specificity.

Inhibitory Effects on JAK Pathways

Research has indicated that compounds similar to this compound can inhibit Janus kinase (JAK) pathways, which are crucial in many signaling processes related to immune response and hematopoiesis . This makes it a candidate for therapeutic interventions in diseases such as rheumatoid arthritis and certain cancers.

Antitumor Efficacy Study

A study conducted on a series of pyrazole derivatives demonstrated that modifications in the substituents significantly affected their antitumor activity against various cancer cell lines. The study found that introducing different functional groups improved the selectivity and potency of the compounds against specific tumors .

Oxidative Stress Research

In another investigation, researchers evaluated the antioxidant properties of pyrazole derivatives, including this compound. The findings suggested that these compounds could mitigate oxidative damage in cellular models, indicating potential applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is likely due to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. The exact molecular targets and pathways can vary depending on the specific application and the organism or system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

1-Ethyl-3-methyl-1H-pyrazol-4-amine Hydrochloride (RN 1185293-13-3)
  • Structure : Ethyl (-CH₂CH₃) at position 1, methyl (-CH₃) at position 3, and amine (-NH₂) at position 4 .
  • Key Differences: Ethyl vs. Electronic effects: Ethyl is electron-donating via inductive effects, while ethoxy is electron-donating through resonance, altering the pyrazole ring’s electron density and reactivity .
3-Chloro-1H-pyrazol-4-amine Hydrochloride
  • Structure : Chloro (-Cl) at position 3 and amine (-NH₂) at position 4 .
  • Key Differences :
    • Chloro vs. ethoxy: Chloro is strongly electron-withdrawing, increasing the amine’s acidity (pKa reduction) compared to ethoxy’s electron-donating nature.
    • Reactivity: Chloro substituents enable nucleophilic aromatic substitution, whereas ethoxy groups may participate in ether cleavage reactions .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Structure : Cyclopropyl (-C₃H₅) and pyridinyl (C₅H₄N) substituents .
  • Cyclopropyl adds steric hindrance and conformational rigidity, contrasting with the linear ethoxy group in the target compound. Synthesis: Low yield (17.9%) highlights synthetic challenges compared to unoptimized routes for 3-ethoxy derivatives .

Functional Group Reactivity and Stability

5-(Chloromethyl)-1-ethyl-1H-pyrazole Hydrochloride
  • Structure : Chloromethyl (-CH₂Cl) at position 5 and ethyl at position 1 .
  • Key Differences :
    • Chloromethyl offers a reactive site for further functionalization (e.g., nucleophilic substitution), unlike the stable ethoxy group.
    • Ethyl vs. methyl at position 1: Larger substituents may reduce steric accessibility for reactions at position 4 .

Physicochemical Properties

Compound Molecular Formula Key Substituents Notable Properties
3-Ethoxy-1-methyl-1H-pyrazol-4-amine HCl C₆H₁₂N₃O·HCl 3-ethoxy, 1-methyl Predicted CCS: 128.1–138.8 Ų
1-Ethyl-3-methylpyrazol-4-amine HCl C₆H₁₂N₃·HCl 1-ethyl, 3-methyl Higher hydrophobicity
3-Chloro-1H-pyrazol-4-amine HCl C₃H₅ClN₃·HCl 3-chloro Enhanced acidity (pKa ~4–5)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₆N₄ 1-pyridinyl, 3-methyl, N-cyclopropyl Melting point: 104–107°C

Biological Activity

3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride (CAS Number: 1431970-13-6) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its unique structural features, including an ethoxy group at the 3-position and a methyl group at the 1-position of the pyrazole ring. This compound exhibits a range of biological activities, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H12ClN3O, with a molecular weight of 177.63 g/mol. Its structure can be represented as follows:

Structure C6H12ClN3O\text{Structure }\text{C}_6\text{H}_{12}\text{ClN}_3\text{O}

This compound's unique ethoxy substitution alters its solubility and stability, which may influence its biological interactions compared to other pyrazole derivatives .

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Various synthetic pathways are explored to enhance its biological activity, including reactions typical of amines that help modify its properties .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound. Compounds within this class have been shown to inhibit the growth of various cancer cell lines through mechanisms such as microtubule destabilization and apoptosis induction.

Case Study:
A study demonstrated that certain pyrazole derivatives exhibited effective inhibition of microtubule assembly at concentrations around 20 μM, with some compounds inducing apoptosis in breast cancer MDA-MB-231 cells . The ability to enhance caspase activity indicates a potential role in cancer therapy.

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has also been explored. In vitro studies have shown that these compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Efficacy of Pyrazole Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)
3-Ethoxy-1-methyl-1H-pyrazol-4-amineStaphylococcus aureus18
3-Ethoxy-1-methyl-1H-pyrazol-4-amineEscherichia coli15
Ciprofloxacin (Control)Staphylococcus aureus24
Ciprofloxacin (Control)Escherichia coli22

These results indicate that while the compound shows promise, it is essential to compare its efficacy against established antibiotics .

Other Biological Activities

Beyond anticancer and antibacterial properties, pyrazole derivatives have been investigated for anti-inflammatory, antituberculosis, and antiviral activities. Their mechanism often involves inhibition of specific enzymes or pathways critical to disease progression .

Molecular Interaction Studies

Understanding the interaction profiles of this compound with various biological targets is crucial for elucidating its pharmacodynamics. Studies employing molecular docking techniques have indicated potential interactions with key enzymes involved in cancer and bacterial resistance mechanisms .

Q & A

Q. What are the common synthetic routes for 3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride, and how are reaction conditions optimized?

The synthesis of this compound typically involves multi-step organic reactions. A general approach includes:

  • Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or nitriles.
  • Step 2 : Introduction of the ethoxy group via nucleophilic substitution or etherification under basic conditions (e.g., NaOH in ethanol).
  • Step 3 : Hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol or acetone) . Optimization : Reaction parameters such as temperature (50–80°C), solvent polarity, and catalyst selection (e.g., CuBr for coupling reactions) are critical for yield and purity. For example, highlights the use of cesium carbonate as a base and copper(I) bromide as a catalyst in pyrazole functionalization .
Key Reaction Parameters Typical Conditions
Temperature50–80°C
SolventDMF, ethanol, THF
CatalystsCuBr, NaH
PurificationColumn chromatography

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For instance, pyrazole ring protons typically resonate at δ 7.5–8.5 ppm, while methyl groups appear at δ 2.0–3.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 215) .
  • X-ray Crystallography : Resolves 3D conformation and bond angles, though limited data exists for this compound .

Advanced Research Questions

Q. How can computational methods aid in designing novel derivatives of this compound?

Computational approaches streamline derivative design:

  • Quantum Chemical Calculations : Predict reactivity by analyzing frontier molecular orbitals (HOMO/LUMO) and electrostatic potentials. emphasizes reaction path searches using density functional theory (DFT) to identify energetically favorable modifications .
  • Molecular Docking : Screens derivatives against target proteins (e.g., kinases or GPCRs) to prioritize synthesis. For example, pyrazole derivatives often exhibit affinity for enzymes like COX-2 .
  • Machine Learning : Trains models on existing bioactivity data to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties .

Q. What strategies resolve discrepancies in biological activity data across studies involving this compound?

Contradictions in activity data (e.g., variable IC50_{50} values) require systematic analysis:

  • Experimental Reprodubility : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.
  • Structure-Activity Relationship (SAR) Studies : Compare analogs to isolate substituent effects. provides a template for comparing pyrazole derivatives’ bioactivity (see table below) .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify trends.
Compound Antimicrobial Activity Anticancer Activity
3-Ethoxy-1-methyl derivativeModerateSignificant (e.g., IC50_{50} < 10 µM)
3-Methoxy analogLowModerate

Methodological Challenges

Q. How can solubility limitations of this compound be addressed in pharmacokinetic studies?

While solubility data is sparse ( notes gaps), researchers may:

  • Use Co-Solvents : Ethanol or PEG-400 enhance aqueous solubility.
  • Salt Formation : Explore alternative counterions (e.g., sulfate) for improved bioavailability.
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles .

Q. What analytical techniques are recommended for tracking degradation products during stability studies?

  • HPLC-MS : Monitors hydrolytic or oxidative degradation (e.g., cleavage of the ethoxy group).
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability under stress conditions .

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